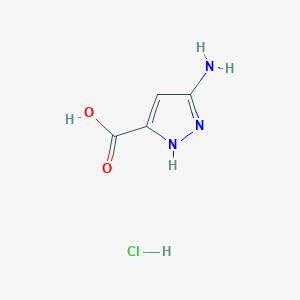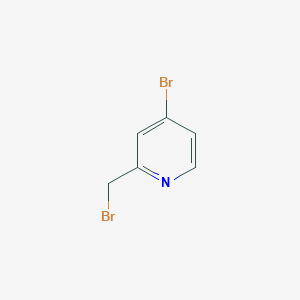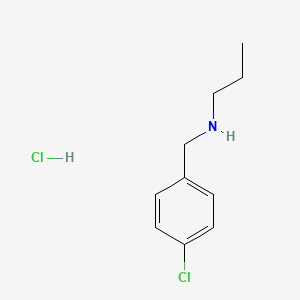
N-(2-Chlorobenzyl)-2-propanamine hydrochloride
Overview
Description
“N-(2-Chlorobenzyl)-2-propanamine hydrochloride” is a chemical compound with the linear formula C11H16Cl3N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product does not have collected analytical data, and the buyer assumes responsibility for confirming product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, 1H and 13C NMR, FTIR spectroscopy, and MS can be used to determine its structure . Additionally, the structure of the single crystal can be confirmed using X-ray diffraction .Scientific Research Applications
1. Analytical Chemistry and Forensics
N-(2-Chlorobenzyl)-2-propanamine hydrochloride and similar compounds have been pivotal in analytical chemistry, particularly in forensic toxicology. For example, methods to determine trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples have been developed, significantly enhancing the confidence of analyses in clinical and forensic settings. These methods employ molecular imprinted polymer-based sorbents for selective extraction, improving sensitivity and accuracy in confirmatory GC-MS analysis (Bykov et al., 2017).
2. Synthesis and Characterization of Derivatives
The compound's derivatives have been synthesized and studied for various applications. For instance, novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were designed and synthesized, and their structures were characterized using techniques like NMR, IR, and MS (Jing, 2010).
3. Material Science and Coordination Chemistry
This compound and its analogs have been used to develop new materials and study coordination chemistry. Cyclometallated complexes of palladium(II) derived from terdentate ligands, including derivatives of this compound, have been synthesized and studied for their structural properties (Fernández et al., 2001).
4. Development of Ligands and Chelates
Aminophenols, closely related to this compound, are significant N,O-ligands, especially for first-row transition metals. Their structural and electronic character is well appreciated, and bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines have been synthesized for coordination chemistry applications (Olesiejuk et al., 2018).
5. Radiochemistry and Radiopharmaceuticals
The compound and its derivatives have been used in radiochemistry, particularly in the synthesis of radiopharmaceuticals. A highly regioselective method was developed for ring-opening of benzyloxycarbonyl (Cbz)-protected 2-methylaziridine with [18F]-labelled fluoride, applicable towards generating new [18F]-labelled amines for radiopharmaceuticals (Vasdev et al., 2009).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOYDLLFVMRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)






![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)






